(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
CAS No.: 1029324-91-1
Cat. No.: VC20806150
Molecular Formula: C10H15NO4S2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029324-91-1 |
|---|---|
| Molecular Formula | C10H15NO4S2 |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | (4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
| Standard InChI | InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 |
| Standard InChI Key | XXDPMCCGFXTPIS-SECBINFHSA-N |
| Isomeric SMILES | COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O |
| SMILES | COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O |
| Canonical SMILES | COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O |
Introduction
Chemical Identity and Nomenclature
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide belongs to the class of heterocyclic compounds containing both thiophene and thiazine ring systems. The compound is identified by various systematic names and identifiers in chemical databases and literature.
Primary Identifiers
The compound's identity is established through several key identifiers as detailed in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 1029324-91-1 |
| Molecular Formula | C₁₀H₁₅NO₄S₂ |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | (4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
| Standard InChI | InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 |
| Standard InChIKey | XXDPMCCGFXTPIS-SECBINFHSA-N |
| Canonical SMILES | COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O |
This heterocyclic compound features several distinct structural components, including a fused thiophene-thiazine ring system, a methoxypropyl side chain, a hydroxyl group, and two oxide groups on the sulfur atom within the thiazine ring.
Structural Features and Chemical Properties
Structural Analysis
The molecule contains several key structural elements that contribute to its chemical behavior and potential biological activities:
The core structure consists of a thieno[3,2-e]-1,2-thiazine ring system, where a thiophene ring is fused with a six-membered thiazine ring. The stereochemistry at position 4 is specified as S-configuration, indicating the hydroxyl group is oriented in a specific spatial arrangement. This stereochemistry is critical for any potential biological activity.
The 1,1-dioxide designation refers to the two oxygen atoms bonded to the sulfur atom in the thiazine ring, creating a sulfonyl group that significantly influences the compound's polarity and hydrogen-bonding capabilities.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in various environments:
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature (predicted) |
| Solubility | Likely soluble in polar organic solvents due to hydroxyl and methoxy groups |
| Stability | Moderate stability in neutral conditions; potentially susceptible to hydrolysis in strongly acidic or basic conditions |
| Polarity | Moderate to high polarity due to hydroxyl, methoxy, and dioxide functional groups |
| Reactivity | Reactive hydroxyl group at position 4; oxidizable thiophene ring |
These properties suggest that the compound would exhibit moderate water solubility while maintaining good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide.
Synthesis Methods
General Synthetic Approach
The synthesis of (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide typically involves multiple steps that begin with formation of the thieno ring system, followed by construction of the thiazine ring and subsequent modifications to introduce the methoxypropyl group and establish the correct stereochemistry at the 4-position.
The synthesis pathway generally includes several key steps:
-
Formation of the thiophene core structure
-
Construction of the thiazine ring through appropriate cyclization reactions
-
Introduction of the 3-methoxypropyl group at position 2
-
Oxidation of the sulfur atom in the thiazine ring to form the 1,1-dioxide
-
Stereoselective hydroxylation at position 4 to establish the S-configuration
Synthetic Challenges
Several challenges are typically encountered during the synthesis of this compound:
The establishment of the correct stereochemistry at position 4 requires careful control of reaction conditions or the use of chiral catalysts or auxiliaries. The oxidation of the sulfur atom to form the dioxide must be selective, avoiding oxidation of the thiophene sulfur or other functional groups.
Related Compounds and Structural Analogs
Sulfonamide Derivative
One important related compound is (4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, which contains a sulfonamide group at position 6 of the thiophene ring. This compound has the molecular formula C₁₀H₁₆N₂O₆S₃ and a molecular weight of 356.4 g/mol .
The presence of the sulfonamide group (-SO₂NH₂) in this analog significantly alters its physicochemical properties, making it more polar and potentially enhancing its hydrogen-bonding capabilities. The sulfonamide group is a common pharmacophore in many pharmaceutical compounds, particularly those with antibacterial properties .
Chloro-Substituted Analog
Another related compound is (4S)-6-chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-4-ol-1,1 dioxide, which features a chlorine atom at position 6 of the thiophene ring .
The addition of a chlorine atom can significantly influence the compound's lipophilicity, electronic properties, and potential biological activities. Chlorine substituents often enhance lipophilicity and can modify binding interactions with biological targets through both electronic and steric effects .
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for methoxy protons (singlet, ~3.3 ppm), methylene protons in the propyl chain (multiplets, 1.5-3.5 ppm), thiophene proton (singlet, ~7.0-7.5 ppm), and hydroxyl proton (broad singlet, variable position) |
| ¹³C NMR | Signals for methoxy carbon (~58 ppm), methylene carbons (~25-45 ppm), thiophene carbons (~120-140 ppm), and carbons adjacent to heteroatoms (variable positions) |
| IR | Characteristic bands for OH stretching (~3400-3600 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), S=O stretching (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 277 with fragmentation patterns reflecting the loss of methoxy, hydroxyl, and other functional groups |
These spectroscopic properties would be valuable for confirming the identity and purity of synthesized or isolated samples of the compound.
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